molecular formula C15H24O B1254648 (-)-Acorenone CAS No. 5956-05-8

(-)-Acorenone

Cat. No. B1254648
CAS RN: 5956-05-8
M. Wt: 220.35 g/mol
InChI Key: HBTHUBMUAHAWBC-YDHLFZDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Acorenone is an enone and an enol ether. It has a role as a metabolite.

Scientific Research Applications

Chemical Composition and Biological Activity

  • Acorenone B is a major compound in the essential oil distilled from Niphogeton dissecta. It exhibits inhibitory activity against acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications (Calva et al., 2017).

Synthesis and Chemical Properties

  • There has been successful stereoselective synthesis of various spirosesquiterpenes including acorenone-B, showcasing the flexibility and efficiency of certain synthetic approaches (Oppolzer et al., 1977).

Antibiotic Resistance Inhibition

  • Acorenone, isolated from Acorus gramineus, demonstrated resistance inhibitory activity against multi-drug resistant microorganisms. This indicates its potential in addressing antibiotic resistance challenges (Kim Hyekyung et al., 2000).

Novel Compounds from Fungi

  • The mycoparasitic fungus Trichoderma harzianum produces 15-hydroxyacorenone, a new acorane-type sesquiterpene. This discovery contributes to the understanding of fungal biochemistry and potential new compounds (Tezuka et al., 1997).

Chemical Synthesis Techniques

  • Photochemical cycloaddition techniques have been employed for the efficient synthesis of optically active spiro[4.5]decane sesquiterpene acorenone, demonstrating advanced methods in chemical synthesis (Baldwin & Fredericks, 1982).

Antimicrobial Activities

  • Acorenone has shown significant antimicrobial activities, indicating its potential use in medical applications, particularly as an antimicrobial agent (Cho et al., 2009).

properties

CAS RN

5956-05-8

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1S,4S,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one

InChI

InChI=1S/C15H24O/c1-10(2)13-6-5-12(4)15(13)8-7-11(3)14(16)9-15/h7,10,12-13H,5-6,8-9H2,1-4H3/t12-,13-,15-/m0/s1

InChI Key

HBTHUBMUAHAWBC-YDHLFZDLSA-N

Isomeric SMILES

C[C@H]1CC[C@H]([C@]12CC=C(C(=O)C2)C)C(C)C

SMILES

CC1CCC(C12CC=C(C(=O)C2)C)C(C)C

Canonical SMILES

CC1CCC(C12CC=C(C(=O)C2)C)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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